4-Bromo-5-fluorobenzene-1,2-diol

Overview

Description

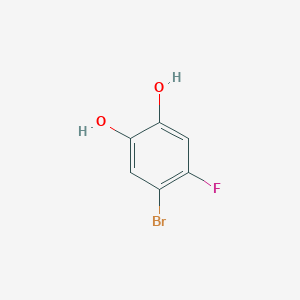

4-Bromo-5-fluorobenzene-1,2-diol is an aromatic compound characterized by the presence of bromine and fluorine substituents on a benzene ring, along with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluorobenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the bromination and fluorination of benzene derivatives. The process can be summarized as follows:

Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromobenzene.

Fluorination: The bromobenzene is then fluorinated using a fluorinating agent such as fluorine gas (F2) or a fluorinating reagent like silver fluoride (AgF) to introduce the fluorine atom.

Hydroxylation: The final step involves the hydroxylation of the bromofluorobenzene derivative using a hydroxylating agent such as hydrogen peroxide (H2O2) or a peracid to introduce the hydroxyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of environmentally friendly reagents and catalysts is often prioritized to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluorobenzene-1,2-diol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the bromine or fluorine substituents, leading to the formation of simpler benzene derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products Formed

Oxidation: Quinones or other oxidized aromatic compounds.

Reduction: Simplified benzene derivatives with fewer substituents.

Substitution: Benzene derivatives with new functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

Organic Synthesis

4-Bromo-5-fluorobenzene-1,2-diol serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various derivatives and complex molecules due to its halogen substituents that facilitate nucleophilic substitutions and coupling reactions.

Pharmaceutical Development

This compound is significant in the pharmaceutical industry as a precursor for synthesizing biologically active compounds. Its halogenated structure allows for modifications that can lead to enhanced therapeutic properties. For instance, derivatives of this compound have been explored for their potential anti-cancer activities.

Analytical Chemistry

This compound is employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses. Its stable isotopic composition aids in accurately quantifying volatile organic compounds (VOCs) in environmental samples.

Case Study 1: Synthesis of Anticancer Agents

A study published in a peer-reviewed journal highlighted the synthesis of novel anticancer agents derived from this compound. Researchers demonstrated that modifying the compound's structure could enhance its cytotoxic effects on cancer cell lines. The study reported an increase in apoptosis markers when treated with these derivatives compared to non-halogenated analogs.

Case Study 2: Environmental Monitoring

In environmental chemistry, this compound has been utilized to monitor pollutants in water systems. A research project conducted by a team at a prominent university employed this compound as a calibration standard for detecting brominated compounds in aquatic environments, showcasing its utility in environmental assessments.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluorobenzene-1,2-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2-fluorophenol: Similar structure but with only one hydroxyl group.

5-Bromo-2-fluorophenol: Another similar compound with different positioning of the substituents.

4-Bromo-3-fluorophenol: Similar compound with different positioning of the substituents.

Uniqueness

4-Bromo-5-fluorobenzene-1,2-diol is unique due to the presence of two hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The specific positioning of the bromine and fluorine atoms also contributes to its distinct properties compared to other similar compounds.

Biological Activity

4-Bromo-5-fluorobenzene-1,2-diol, a compound characterized by its unique molecular structure featuring two hydroxyl groups, has garnered attention in the fields of medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and potential applications based on a review of diverse scientific literature.

- Molecular Formula : CHBrF O

- Molecular Weight : 206.997 g/mol

- CAS Number : 656804-73-8

This compound's structure contributes significantly to its reactivity and biological interactions. The presence of bromine and fluorine atoms, along with hydroxyl groups, enhances its electrophilic character, making it a candidate for various biochemical pathways.

The biological activity of this compound can be attributed to several key mechanisms:

- Electrophilic Aromatic Substitution : The compound likely engages in electrophilic aromatic substitution reactions, where the hydroxyl groups facilitate interactions with nucleophiles in biological systems.

- Free Radical Formation : The compound can generate free radicals through oxidation processes, which may influence cellular signaling pathways and contribute to its biological effects.

- Biochemical Pathways : Similar compounds are known to undergo transformations such as hydroxylation and oxidation, which can lead to the formation of reactive intermediates that interact with cellular macromolecules .

Antimicrobial Activity

Research has indicated that halogenated phenolic compounds exhibit significant antimicrobial properties. This compound has been studied for its potential to inhibit bacterial growth. In vitro studies have shown that it can affect the viability of various bacterial strains, possibly through disruption of membrane integrity or interference with metabolic processes.

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. For instance, studies on related compounds have demonstrated a median lethal dose (LD50) ranging from 2,200 to 3,200 mg/kg in animal models . While specific toxicity data for this compound is limited, the structural similarities suggest potential for similar toxicological profiles.

Research Applications

The unique properties of this compound make it valuable in various research domains:

- Medicinal Chemistry : Investigated as a lead compound in drug development due to its potential biological activity and ability to serve as a pharmacophore.

- Environmental Science : Used as a model compound for studying the degradation of aromatic pollutants in bioremediation processes .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Hydroxyl Groups | Bromine | Fluorine | Notable Activity |

|---|---|---|---|---|

| This compound | 2 | Yes | Yes | Antimicrobial properties |

| 4-Bromo-3-fluorophenol | 1 | Yes | Yes | Moderate antimicrobial activity |

| 5-Bromo-2-fluorophenol | 1 | Yes | Yes | Limited biological studies available |

Case Study 1: Antimicrobial Efficacy

In a study examining various halogenated phenolic compounds, this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to membrane disruption and interference with protein synthesis.

Case Study 2: Toxicological Profile

A comparative analysis of toxicity among brominated phenols indicated that compounds with multiple halogen substitutions exhibited increased toxicity. This suggests that while this compound may possess significant biological activity, careful evaluation of its safety is essential.

Properties

IUPAC Name |

4-bromo-5-fluorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANIKDIRZJEJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619062 | |

| Record name | 4-Bromo-5-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656804-73-8 | |

| Record name | 4-Bromo-5-fluoro-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656804-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.